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molecular formula C12H7N3S B8559972 6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole

6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole

Cat. No. B8559972
M. Wt: 225.27 g/mol
InChI Key: OORMVAHUMXGPIY-UHFFFAOYSA-N
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Patent
US07501430B2

Procedure details

To a mixture of 2-aminothiazole (3.29 g, 32.9 mmol) and 2-bromo-3′-cyano-acetophenone (7.37 g, 32.9 mmol) was added absolute ethanol (250 mL). The reaction was allowed to reflux with vigorous stirring for 20 hours. The reaction mixture was reduced to half its original volume in vacuo. The remaining suspension was poured onto ice-water (200 mL) and the resulting mixture was basified by addition of ammonium hydroxide solution (30%, 100 mL). Product was collected by filtration and washed with water (50 mL), dried in a vacuum oven at 50° C. to provide 6-(3-cyanophenyl)-imidazo[2,1-b]thiazole (6.0 g, 81%). It was used with out further purification. LCMS: 226 [M+H].
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
7.37 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.Br[CH2:8][C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]#[N:18])[CH:12]=1)=O.[OH-].[NH4+]>C(O)C>[C:17]([C:13]1[CH:12]=[C:11]([C:9]2[N:1]=[C:2]3[N:6]([CH:8]=2)[CH:5]=[CH:4][S:3]3)[CH:16]=[CH:15][CH:14]=1)#[N:18] |f:2.3|

Inputs

Step One
Name
Quantity
3.29 g
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
7.37 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=CC=C1)C#N
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
The remaining suspension was poured onto ice-water (200 mL)
FILTRATION
Type
FILTRATION
Details
Product was collected by filtration
WASH
Type
WASH
Details
washed with water (50 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C.

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)C=1N=C2SC=CN2C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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